molecular formula C19H10Cl2F3N3S B2920531 (2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 477305-10-5

(2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2920531
CAS No.: 477305-10-5
M. Wt: 440.27
InChI Key: YYDORBAHGQYMHL-FMIVXFBMSA-N
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Description

The compound (2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic molecule characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, amino, thiazole, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.

    Amination Reaction:

    Coupling Reactions: The final step involves coupling the thiazole ring with the substituted phenyl groups using palladium-catalyzed cross-coupling reactions under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiazole groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.

    Substitution: The chloro groups on the aromatic rings can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides are used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazole ring and nitrile group is particularly relevant for binding to biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
  • (2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Uniqueness

The uniqueness of (2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[4-chloro-3-(trifluoromethyl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2F3N3S/c20-13-3-1-11(2-4-13)17-10-28-18(27-17)12(8-25)9-26-14-5-6-16(21)15(7-14)19(22,23)24/h1-7,9-10,26H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDORBAHGQYMHL-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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